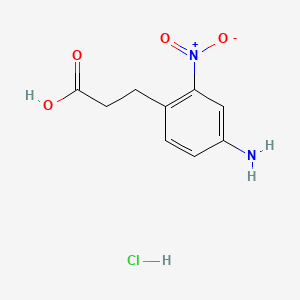
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H10N2O4·HCl It is a derivative of propanoic acid, featuring an amino group and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of 4-aminophenylpropanoic acid, followed by the introduction of the hydrochloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process is followed by purification steps, including crystallization and filtration, to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 3-(4-Amino-2-aminophenyl)propanoic acid hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(4-Nitroso-2-nitrophenyl)propanoic acid hydrochloride.
科学的研究の応用
Chemistry: 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving amino and nitro groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, influencing enzyme activities and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications and the biological context.
類似化合物との比較
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(4-Nitrophenyl)propanoic acid
- 3-(4-Aminophenyl)propanoic acid
Comparison: 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one of these functional groups. The presence of the hydrochloride group also enhances its solubility in water, making it more versatile for various applications.
特性
IUPAC Name |
3-(4-amino-2-nitrophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15;/h1,3,5H,2,4,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYYUGCCSFQRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














